molecular formula C12H15NO3 B10976470 N-cyclopropyl-2,6-dimethoxybenzamide

N-cyclopropyl-2,6-dimethoxybenzamide

Cat. No.: B10976470
M. Wt: 221.25 g/mol
InChI Key: VEERILDNWZVOPH-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,6-dimethoxybenzamide is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol It is a benzamide derivative, characterized by the presence of a cyclopropyl group and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopropyl-2,6-dimethoxybenzamide can be synthesized through the direct condensation of 2,6-dimethoxybenzoic acid and cyclopropylamine. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method offers advantages such as low reaction times, high yields, and an eco-friendly process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,6-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,6-dimethoxybenzoic acid or 2,6-dimethoxybenzaldehyde.

    Reduction: Formation of N-cyclopropyl-2,6-dimethoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-2,6-dimethoxybenzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may exert its antioxidant effects by scavenging free radicals and chelating metal ions . Its antibacterial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

N-cyclopropyl-2,6-dimethoxybenzamide can be compared with other benzamide derivatives, such as:

    N-cyclopropyl-2,6-dimethylbenzamide: Similar structure but with methyl groups instead of methoxy groups.

    N-cyclopropyl-2,6-dihydroxybenzamide: Similar structure but with hydroxy groups instead of methoxy groups.

    N-cyclopropyl-2,6-dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

N-cyclopropyl-2,6-dimethoxybenzamide

InChI

InChI=1S/C12H15NO3/c1-15-9-4-3-5-10(16-2)11(9)12(14)13-8-6-7-8/h3-5,8H,6-7H2,1-2H3,(H,13,14)

InChI Key

VEERILDNWZVOPH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2CC2

Origin of Product

United States

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